5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine
Overview
Description
“5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine” is a compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their various pharmaceutical applications .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the reaction of azides with alkynes, a process known as click chemistry . In a study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry . Theoretical structures of similar compounds in both gas phase and aqueous solution have been optimized using hybrid B3LYP/6-311++G** calculations .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be similar to those of other triazole compounds. For instance, triazoles can undergo reactions such as N-alkylation and N-acylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Synthesis and Chemical Properties
Multi-Component Reactions
1,5-Disubstituted 1,2,3-triazoles, similar in structure to the compound , have been synthesized via metal-free multi-component reactions. These compounds, including 1-(4-methoxybenzyl)-5-(4-methylphenyl)1H-1,2,3-triazole, were studied using spectroscopic methods and high-resolution mass spectrometry (Vo, 2020).
Synthesis of Triazole Derivatives
Novel 1,2,4-triazole derivatives have been synthesized for antimicrobial testing. These include compounds with structures related to 5-Methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (Bektaş et al., 2007).
Characterization and Analysis
Ethyl 2-triazolyl-2-oxoacetate derivatives, including ethyl 2-(1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, were synthesized and characterized through spectroscopic methods and X-ray analysis (Ahmed et al., 2020).
Biological Activities
Antimicrobial Activity
Some triazole derivatives, similar to the compound , have shown good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Anti-Leishmanial Activity
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] derivatives have exhibited significant anti-leishmanial activity in vitro, with the 4-methylbenzyl analog being particularly effective (Tahghighi et al., 2012).
Antitumor Activity
A compound structurally related to this compound demonstrated good antitumor activity against the Hela cell line (Ye et al., 2015).
Insecticidal Activity
Tetrazole-linked triazole derivatives have shown significant insecticidal activity against Plodia interpunctella (Maddila et al., 2015).
Cholinesterase Inhibition
Tacrine-1,2,3-triazole hybrids, with structural similarities, have been studied as potential dual cholinesterase inhibitors, showing good in vitro inhibitory activities (Najafi et al., 2017).
Future Directions
Properties
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]triazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-5-10(6-4-8)7-15-9(2)11(12)13-14-15/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAWPMFXKGGWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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